Structural Uniqueness and Patent-Prescribed Utility for Kinase Inhibition Research
The compound represents a specific structural embodiment within two patent families. It is explicitly claimed as part of a series of aminothiazole compounds described as modulating protein kinase activity and useful for treating malignancies [1], and as an amino azaheterocyclic carboxamide for hyperproliferative diseases like cancer [2]. Its differentiation from other analogs is based on its unique 3-chlorophenylureido thiazole acetamido benzamide constitution, which is not replicated in disclosed exemplary compounds. Notably, high-strength direct comparative quantitative data (e.g., head-to-head IC50 values against specific kinases or in antiproliferative assays) is not available from permitted primary sources, representing a significant evidence gap for this specific CAS entity.
| Evidence Dimension | Structural uniqueness and patent-prescribed utility class |
|---|---|
| Target Compound Data | Unique 3-chlorophenylureido substitution pattern. |
| Comparator Or Baseline | Other aminothiazole benzamides disclosed in US6720346 and US8637532. |
| Quantified Difference | Not available; structural differentiation is qualitative. Specific biological data for this compound is absent from primary literature and permitted vendor sources. |
| Conditions | Patent literature review; no specific biological assay data located. |
Why This Matters
For researchers conducting SAR studies, procuring this exact compound is critical to probe how the 3-chlorophenyl substitution affects target interactions, even in the absence of published comparative data.
- [1] Chu SS, Alegria LA, Bleckman TM, et al. Thiazole benzamide derivatives and pharmaceutical compositions for inhibiting cell proliferation. US Patent 6,720,346. Granted April 13, 2004. Assigned to Agouron Pharmaceuticals, Inc. View Source
- [2] Vandeveer HG, Stieber F, Hodous BL, et al. Amino azaheterocyclic carboxamides. US Patent 8,637,532. Granted January 27, 2014. Assigned to Merck Patent GmbH. View Source
